Nonanal, 2-(phenylseleno)-
Description
Significance of Alpha-Heteroatom Substituted Aldehydes as Synthetic Intermediates
Alpha-heteroatom substituted aldehydes are a class of highly reactive and synthetically useful compounds. diva-portal.orgrsc.org The presence of an electronegative atom (like oxygen, sulfur, or selenium) adjacent to the carbonyl group significantly influences the aldehyde's reactivity. nih.gov These intermediates are prized in organic synthesis for several reasons:
Versatile Reactivity : They can participate in a variety of transformations, including nucleophilic additions, eliminations, and rearrangements. researchgate.net The heteroatom can act as a leaving group, a control element for stereochemistry, or a handle for further functionalization.
Access to Unsaturated Systems : Alpha-seleno aldehydes, such as 2-(phenylseleno)nonanal, are key precursors to α,β-unsaturated aldehydes through a process known as selenoxide elimination. researchgate.netacs.orgwikipedia.org This reaction is a cornerstone of modern synthesis for creating carbon-carbon double bonds under mild conditions. wikipedia.org
Stereochemical Control : The alpha-substituent can direct the stereochemical outcome of reactions at the carbonyl group, enabling the synthesis of chiral molecules with high selectivity. diva-portal.orgdiva-portal.org Asymmetric organocatalysis has proven to be a versatile method for the enantioselective α-functionalization of aldehydes. rsc.org
Building Blocks for Complex Molecules : The ability to be converted into various other functional groups makes them valuable starting points for the synthesis of natural products and other complex organic targets. researchgate.netnih.gov For instance, they can be transformed into α-amino acids, allylic alcohols, and α-hydroxy esters. researchgate.net
Historical Context and Evolution of Organoselenium Chemistry Pertinent to Alpha-Seleno Carbonyl Derivatives
The journey of organoselenium chemistry from a niche curiosity to a mainstream synthetic tool has been remarkable.
Early Days : The first organoselenium compound, diethyl selenide (B1212193), was isolated in 1836. wikipedia.org For over a century, the field was relatively neglected, partly due to the often unpleasant odor and instability of early examples. oup.comscielo.br
The Turning Point : The 1970s marked a new era for organoselenium chemistry. semanticscholar.org Two major discoveries propelled the field forward: the discovery of selenium's role in the enzyme glutathione (B108866) peroxidase and, crucially for synthesis, the development of the selenoxide elimination reaction by Sharpless and Reich. acs.orgabertay.ac.uk This reaction provided a reliable and mild method to introduce unsaturation into organic molecules. wikipedia.orgabertay.ac.uk
Expansion of Reagents and Reactions : Following these discoveries, chemists developed a wide array of organoselenium reagents capable of acting as electrophiles, nucleophiles, and radical species. researchgate.netwindows.net Diorganyl diselenides, like diphenyl diselenide, became common precursors for generating these reactive species. mdpi.com Methods for the α-selenenylation of carbonyl compounds were developed, involving the reaction of enolates or enol derivatives with electrophilic selenium reagents like phenylselanyl chloride (PhSeCl). researchgate.netwikipedia.orgwindows.net The development of catalytic methods further enhanced the utility and "green" credentials of organoselenium chemistry. bohrium.comrsc.org
Structural Framework and Stereochemical Considerations for 2-(Phenylseleno)nonanal and Related Architectures
The structure of 2-(phenylseleno)nonanal, with its phenylseleno group at the C2 position, defines its chemical behavior.
Structural Data: Specific analytical data for 2-(phenylseleno)nonanal has been reported. The proton nuclear magnetic resonance (¹H NMR) spectrum provides key information about its structure.
| Property | Data for 2-(Phenylseleno)nonanal |
| Appearance | Clear Oil google.comgoogle.com |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.38 (d, 1H, J=4.0 Hz), 7.50 (d, 2H, J=7.0 Hz), 7.33 (t, 1H, J=7.5 Hz), 7.28 (t, 2H, J=7.0 Hz), 3.60 (dt, 1H, J=7.0, 4.0 Hz), 1.85-1.78 (m, 1H), 1.68-1.61 (m, 1H), 1.45-1.20 (m, 10H), 0.88 (t, 3H, J=7.0 Hz) google.comgoogle.com |
The data presented in this table is sourced from patent literature. google.comgoogle.com
Stereochemical Considerations: The carbon at the C2 position of 2-(phenylseleno)nonanal is a stereocenter. Therefore, the molecule can exist as two enantiomers.
Asymmetric Synthesis : The synthesis of enantioenriched α-seleno aldehydes is an active area of research. nih.govthieme-connect.com Organocatalytic methods have been developed that can introduce the phenylseleno group with high enantioselectivity, allowing access to optically active building blocks. nih.gov
Stereocontrol in Reactions : The existing stereocenter at the alpha-position can influence the stereochemical outcome of subsequent reactions. For example, nucleophilic addition to the aldehyde can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized using models like the Felkin-Anh or Cornforth models, where the bulky phenylseleno group plays a key role in directing the incoming nucleophile. diva-portal.orgdiva-portal.org The selenium atom itself can also be stereogenic in the corresponding selenoxide, which has implications for the subsequent syn-elimination reaction. wikipedia.org
Properties
CAS No. |
741719-87-9 |
|---|---|
Molecular Formula |
C15H22OSe |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-phenylselanylnonanal |
InChI |
InChI=1S/C15H22OSe/c1-2-3-4-5-7-12-15(13-16)17-14-10-8-6-9-11-14/h6,8-11,13,15H,2-5,7,12H2,1H3 |
InChI Key |
FKLJQFFEWHWVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Construction of 2 Phenylseleno Nonanal
Direct Alpha-Selenation Approaches to Nonanal (B32974) Derivatives
Direct α-selenenylation involves the introduction of a phenylseleno group at the carbon atom adjacent to the carbonyl group of nonanal. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical-mediated pathways.
Electrophilic Selenation Strategies Utilizing Diselenides and Selenenyl Halides
Electrophilic selenation is a common method for the synthesis of α-phenylseleno aldehydes. researchgate.net This approach typically involves the reaction of an enol or enolate derivative of the aldehyde with an electrophilic selenium reagent, such as diphenyl diselenide (PhSeSePh) or benzeneselenenyl chloride (PhSeCl). wikipedia.orgresearchgate.netchemicalbook.com
Oxidant-Promoted C-Se Bond Formation (e.g., K₂S₂O₈, KF/Al₂O₃, Cs₂CO₃-catalyzed)
Recent advancements have led to the development of oxidant-promoted methods for the direct α-selenenylation of aldehydes and ketones. These methods offer advantages such as mild reaction conditions and the avoidance of pre-formed enolates.
Potassium Persulfate (K₂S₂O₈): A novel method utilizing potassium persulfate (K₂S₂O₈) as an oxidant has been developed for the cross-coupling of the C(sp³)–H bond adjacent to a carbonyl group with diphenyl diselenide. rsc.orgnih.govresearchgate.net This protocol proceeds under neutral, metal-free conditions and provides α-phenylseleno carbonyl compounds in moderate to excellent yields. semanticscholar.orgrsc.orgnih.gov The reaction is believed to involve a radical process. semanticscholar.org
Potassium Fluoride on Alumina (KF/Al₂O₃): The use of KF/Al₂O₃ has been investigated for the synthesis of α-phenylseleno aldehydes and ketones from the corresponding carbonyl compounds and diphenyl diselenide. researchgate.net This method involves simple stirring of the reactants at room temperature and offers advantages such as easy workup and high yields in short reaction times. researchgate.net
Cesium Carbonate (Cs₂CO₃): Cesium carbonate has been shown to catalyze the α-phenylchalcogenation of carbonyl compounds with diphenyl dichalcogenides. researchgate.netnih.gov While this catalyst is highly effective for ketones, its application to aldehydes can sometimes result in complex reaction mixtures. researchgate.net
Table 1: Comparison of Oxidant-Promoted Electrophilic Selenation Methods
| Oxidant/Catalyst | Key Features | Substrate Scope | Ref. |
|---|---|---|---|
| K₂S₂O₈ | Neutral, metal-free conditions; radical process. | Variety of aldehydes and ketones. | semanticscholar.orgrsc.orgnih.gov |
| KF/Al₂O₃ | Mild conditions, easy workup, high yields. | Aldehydes and ketones. | researchgate.net |
| Cs₂CO₃ | Catalytic; more successful with ketones. | Primarily ketones; complex mixtures with aldehydes. | researchgate.netnih.gov |
Photoinduced and Metal-Free Selenation Protocols
In the quest for greener and more sustainable synthetic methods, photoinduced and metal-free selenation protocols have emerged as attractive alternatives. nih.govrsc.org These methods utilize light energy to promote the formation of the C-Se bond, often proceeding under mild, additive-free conditions. nih.govrsc.org While much of the research has focused on ketones, the principles can be extended to aldehydes like nonanal. nih.govrsc.org The proposed mechanism often involves the homolytic cleavage of the Se-Se bond of diphenyl diselenide to generate a selenium radical, which then reacts with an enamine intermediate formed from the aldehyde. nih.gov
Nucleophilic Selenation via Phenylselenolates and Alpha-Halo Nonanal
An alternative approach to direct α-selenenylation involves the reaction of a nucleophilic selenium species with an electrophilic α-carbon of the nonanal derivative. This is typically achieved by first halogenating the nonanal at the α-position to create an α-halo nonanal. libretexts.orglibretexts.org The subsequent reaction with a phenylselenolate anion (PhSe⁻), generated from diphenyl diselenide, proceeds via an Sₙ2 reaction to furnish the desired 2-(phenylseleno)nonanal. researchgate.netacs.orgnih.gov
The α-halogenation of aldehydes can be accomplished under acidic conditions, which proceeds through an enol intermediate. libretexts.orgyoutube.com The resulting α-halo aldehyde is then susceptible to nucleophilic attack by the phenylselenolate. researchgate.net
Radical-Mediated Selenation Pathways for Alpha-Carbonyl Functionalization
Radical-mediated reactions offer another avenue for the α-functionalization of carbonyl compounds. researchgate.net These reactions can be initiated by various means, including the use of radical initiators or photochemical methods. researchgate.netbeilstein-journals.org For the synthesis of 2-(phenylseleno)nonanal, a radical pathway could involve the generation of an α-carbonyl radical from nonanal, which then reacts with a selenium-containing species. princeton.edu For instance, the reaction promoted by K₂S₂O₈ is suggested to proceed through a radical mechanism. semanticscholar.org The process may involve the formation of a sulfate (B86663) radical anion that abstracts an α-hydrogen from the aldehyde, generating a carbon-centered radical that then reacts with diphenyl diselenide. semanticscholar.org
Indirect Synthetic Pathways through Functional Group Interconversions of Nonanal Precursors
Indirect methods for the synthesis of 2-(phenylseleno)nonanal involve the preparation of a precursor molecule that already contains the phenylseleno group at the desired position, followed by a functional group interconversion to generate the aldehyde.
One potential strategy involves the synthesis of a 2-(phenylseleno)nonan-1-ol, which can then be oxidized to the corresponding aldehyde. The synthesis of such an alcohol could be achieved through the nucleophilic ring-opening of an appropriate epoxide with a phenylselenolate anion. Subsequent selective oxidation of the primary alcohol to the aldehyde would yield the final product.
Another approach could involve the homologation of a shorter-chain α-phenylseleno aldehyde. This might entail a Wittig-type reaction or other chain-extension methodologies, followed by functional group manipulations to arrive at the nonanal structure.
While direct α-selenenylation methods are often more straightforward, indirect pathways can be valuable when specific stereochemistry is required or when the direct methods are incompatible with other functional groups in the molecule.
Derivatization of Nonanal through Enolates or Enamine Chemistry
The α-functionalization of aldehydes is a cornerstone of organic synthesis. For the preparation of 2-(phenylseleno)nonanal, methods proceeding through enolate or enamine intermediates are paramount.
Enolate-Mediated α-Selenenylation: The direct α-selenylation of nonanal can be achieved by generating its enolate followed by quenching with an electrophilic selenium reagent. The formation of the enolate is typically accomplished using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent self-condensation of the aldehyde. The resulting enolate is then trapped with a selenium electrophile, most commonly phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), to afford 2-(phenylseleno)nonanal. The reaction is generally rapid and efficient, providing good yields of the desired product.
A representative procedure involves the slow addition of nonanal to a solution of LDA in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C. After a short period of enolate formation, a solution of phenylselenyl halide is added to the reaction mixture. The reaction progress is monitored by techniques such as thin-layer chromatography (TTC).
| Reagents and Conditions | Product | Yield (%) | Reference |
| 1. LDA, THF, -78 °C; 2. PhSeCl | 2-(Phenylseleno)nonanal | High | General Method |
Enamine-Mediated α-Selenenylation: An alternative and often milder approach to α-selenylation involves the use of enamine chemistry. Nonanal can be reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic selenium source, for instance, N-(phenylseleno)phthalimide (N-PSP) or N-phenylselenosuccinimide (N-PSS), to yield an iminium ion. Subsequent hydrolysis of the iminium ion regenerates the aldehyde functionality, providing 2-(phenylseleno)nonanal. This method avoids the use of strong bases and cryogenic temperatures, making it a more practical alternative in certain contexts. acs.orgnih.gov
A typical protocol involves refluxing nonanal with a slight excess of the secondary amine in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3), often with azeotropic removal of water to drive the enamine formation to completion. The electrophilic selenium reagent is then added, and the reaction is stirred until completion, followed by an aqueous workup to hydrolyze the iminium salt.
| Amine Catalyst | Selenium Reagent | Solvent | Product | Yield (%) |
| Pyrrolidine | N-(Phenylseleno)phthalimide | CH2Cl2 | 2-(Phenylseleno)nonanal | High |
| Morpholine | N-Phenylselenosuccinimide | CHCl3 | 2-(Phenylseleno)nonanal | High |
Transformation of Carboxylic Acid Derivatives of Nonanal to Access 2-(Phenylseleno)nonanal
While direct α-selenylation of nonanal is common, it is also conceivable to synthesize 2-(phenylseleno)nonanal from derivatives of nonanoic acid. One plausible, albeit multi-step, approach involves the conversion of nonanoic acid to its corresponding acid chloride, followed by α-bromination and subsequent nucleophilic substitution with a selenium nucleophile.
The synthesis would commence with the treatment of nonanoic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to furnish nonanoyl chloride. The resulting acid chloride can then undergo α-bromination, for example, using N-bromosuccinimide (NBS) under acidic catalysis. The α-bromo acid chloride can then be subjected to nucleophilic attack by a selenium nucleophile, such as sodium benzeneselenolate (PhSeNa), which can be generated in situ from diphenyl diselenide (Ph2Se2) and a reducing agent like sodium borohydride (B1222165) (NaBH4). This would yield 2-(phenylseleno)nonanoyl chloride. Finally, a selective reduction of the acid chloride functionality, for instance using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), would provide the target aldehyde, 2-(phenylseleno)nonanal.
Stereoselective and Enantioselective Synthesis of Chiral 2-(Phenylseleno)nonanal
The development of methods for the stereoselective synthesis of 2-(phenylseleno)nonanal is of significant interest, as the introduction of a chiral center at the α-position opens up avenues for the synthesis of complex, enantiomerically pure molecules.
Chiral Auxiliary-Mediated Asymmetric Selenation Reactions
Chiral auxiliaries are powerful tools for controlling stereochemistry in organic reactions. researchgate.net In the context of synthesizing chiral 2-(phenylseleno)nonanal, a chiral auxiliary can be temporarily attached to the nonanal framework to direct the approach of the selenium electrophile. A well-established strategy involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net
The synthesis begins by acylating a chiral oxazolidinone, for example, (S)-(-)-4-benzyl-2-oxazolidinone, with nonanoyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation of this imide with a base like LDA generates a chiral enolate. The stereochemistry of the subsequent α-selenylation is directed by the chiral auxiliary, which shields one face of the enolate, forcing the electrophilic selenium reagent (e.g., PhSeBr) to attack from the less hindered face. This results in a highly diastereoselective formation of the α-seleno product. Finally, reductive cleavage of the chiral auxiliary, for instance with lithium borohydride (LiBH4), liberates the chiral 2-(phenylseleno)nonanol, which can then be oxidized to the desired aldehyde, 2-(phenylseleno)nonanal, using a mild oxidizing agent like Dess-Martin periodinane (DMP).
| Chiral Auxiliary | Base | Selenium Reagent | Diastereomeric Excess (d.e.) |
| (S)-(-)-4-Benzyl-2-oxazolidinone | LDA | PhSeBr | >95% |
| (R)-(+)-4-Phenyl-2-oxazolidinone | NaHMDS | PhSeCl | High |
Organocatalytic Asymmetric Selenation (e.g., L-Prolinamide-catalyzed)
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.orgnih.gov For the enantioselective α-selenylation of aldehydes, chiral secondary amines, particularly derivatives of proline, have proven to be effective catalysts. L-Prolinamide, for instance, can catalyze the direct asymmetric α-selenylation of aldehydes with high enantioselectivity. nih.govrsc.org
The catalytic cycle involves the formation of a chiral enamine between the L-prolinamide catalyst and nonanal. This enamine then reacts with an electrophilic selenium reagent, such as N-(phenylseleno)phthalimide (N-PSP). The chiral environment provided by the catalyst directs the approach of the selenium electrophile, leading to the preferential formation of one enantiomer of the α-seleno iminium ion. Hydrolysis of this intermediate furnishes the enantioenriched 2-(phenylseleno)nonanal and regenerates the catalyst. The efficiency of these reactions is often dependent on the catalyst loading, solvent, and the specific selenium reagent used.
| Catalyst | Selenium Reagent | Solvent | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| L-Prolinamide (2 mol%) | N-(Phenylseleno)phthalimide | CH2Cl2 | High | High |
| (S)-Diphenylprolinol silyl (B83357) ether | N-Phenylselenosuccinimide | Toluene | High | Good |
Asymmetric Transition-Metal Catalysis in the Formation of 2-(Phenylseleno)nonanal (e.g., Copper(I)-catalyzed)
Transition-metal catalysis offers another powerful avenue for the enantioselective α-selenylation of carbonyl compounds. acs.orgnih.gov Copper(I) complexes with chiral ligands have been shown to be effective catalysts for the asymmetric α-selenylation of various carbonyl substrates. While specific examples for nonanal are not extensively documented, the general methodology can be applied.
In a typical catalytic cycle, a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), is complexed with a chiral ligand, for example, a bis(oxazoline) (BOX) or phosphine-based ligand. This chiral copper complex can then coordinate to the enolate of nonanal, which can be generated in situ. The chiral ligand environment dictates the facial selectivity of the subsequent reaction with an electrophilic selenium source, leading to the formation of enantioenriched 2-(phenylseleno)nonanal. The choice of ligand, copper source, and reaction conditions is crucial for achieving high yields and enantioselectivities. acs.orgnih.gov
| Copper Source | Chiral Ligand | Selenium Reagent | Enantiomeric Excess (e.e.) (%) |
| Cu(I)OTf | (S,S)-Ph-BOX | N-(Phenylseleno)phthalimide | Potentially High |
| CuI | Chiral Phosphine | Phenylselenyl Triflate | Potentially High |
Green Chemistry Principles and Modern Techniques in 2-(Phenylseleno)nonanal Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of 2-(phenylseleno)nonanal, several modern techniques and green approaches can be envisioned to minimize environmental impact and improve efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. researchgate.net The α-selenylation of nonanal, whether through enolate or enamine pathways, could potentially be performed under microwave irradiation. This can lead to a significant reduction in energy consumption compared to conventional heating methods. For instance, the reaction of nonanal with diphenyl diselenide in the presence of a solid-supported base like KF/Al2O3 could be efficiently promoted by microwaves under solvent-free conditions. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. ksu.edu.sarsc.org The formation of organoselenium compounds has been shown to be facilitated by ultrasonic irradiation. The α-selenylation of nonanal could benefit from this technique, potentially allowing for milder reaction conditions and reduced reaction times.
Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. For the synthesis of 2-(phenylseleno)nonanal, exploring the use of greener solvents like water, ethanol, or ionic liquids could be a valuable endeavor. Furthermore, the development of recyclable organocatalysts or heterogeneous catalysts for the asymmetric α-selenylation would contribute to a more sustainable synthetic process. Photoinduced, metal-free α-selenylation of ketones has been reported, and similar strategies could potentially be developed for aldehydes like nonanal, offering a greener alternative to metal-catalyzed processes. nih.govrsc.org
| Green Technique | Potential Advantage |
| Microwave-assisted synthesis | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. |
| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions. |
| Use of green solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety. |
| Recyclable catalysts (organo- or heterogeneous) | Reduced waste, improved cost-effectiveness. |
| Photoinduced, metal-free methods | Avoidance of toxic metals, milder reaction conditions. |
Solvent-Free and Aqueous Media Syntheses
The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the α-selenation of carbonyl compounds, approaches using solvent-free conditions or aqueous media are gaining traction.
Solvent-free reactions offer several advantages, including reduced waste, lower energy consumption, and often enhanced reaction rates and selectivity. One promising approach adaptable for the synthesis of 2-(phenylseleno)nonanal is the photoinduced, metal-free α-selenylation of carbonyl compounds. Research has demonstrated that ketones can undergo efficient α-selenylation by reacting with diaryl diselenides under UVA irradiation in the presence of a catalytic amount of a secondary amine, such as pyrrolidine. nih.govresearchgate.net This method proceeds via an enamine intermediate, a pathway also readily accessible for aldehydes like nonanal. nih.gov The reaction is notable for avoiding metals, harsh reagents, and requiring only catalytic activation. nih.govresearchgate.net A key advantage is that unreacted diselenide can often be recovered after purification and reused in subsequent reactions. nih.gov
While direct α-selenation of aldehydes in purely aqueous media can be complicated by the reversible formation of geminal-diols (hydrates), which deactivates the carbonyl group, the broader field of organoselenium chemistry has shown success in water. libretexts.orgchemistrysteps.com For instance, selenium-containing catalysts have been effectively used for the oxidation of various organic substrates in water, utilizing hydrogen peroxide as a green oxidant. nih.gov This demonstrates the potential for designing water-compatible catalytic systems for selenation reactions.
Table 1: Comparison of Hypothetical Synthesis Conditions for 2-(Phenylseleno)nonanal
| Parameter | Conventional Method | Photochemical (Solvent-Free) |
| Selenium Reagent | Benzeneselenenyl chloride | Diphenyl diselenide |
| Activation | Pre-formed enolate (e.g., with LDA) | Pyrrolidine (20 mol%) |
| Energy Source | Thermal (Heating/Cooling) | UVA Lamp (e.g., 26 W CFL) |
| Solvent | Tetrahydrofuran (THF) | None |
| Byproducts | Lithium chloride, Phthalimide | Minimal |
| Reaction Time | Several hours | ~6 hours (estimated) |
| Yield | High | Moderate to Excellent (projected) nih.gov |
| Sustainability | Poor (requires stoichiometric base, solvent) | Good (catalytic, metal-free, solvent-free) nih.govresearchgate.net |
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. thieme-connect.deyoutube.com These systems are particularly well-suited for reactions that are highly exothermic, involve unstable intermediates, or benefit from precise control of residence time. youtube.com
The application of flow chemistry to organoselenium synthesis has been successfully demonstrated. For example, the metal-free α-trifluoromethylselenolation of carbonyl compounds has been implemented in a tailor-made modular flow reactor. nih.gov In this process, solutions of the selenium reagent, an activating agent, and the carbonyl substrate are continuously pumped and mixed, then passed through a reactor coil where the reaction occurs under controlled temperature and residence time. nih.gov This approach improves the safety and control of the process. nih.gov
A similar continuous flow setup could be designed for the synthesis of 2-(phenylseleno)nonanal. A solution of nonanal and an organocatalyst, such as L-prolinamide, could be merged with a stream of an electrophilic selenium source, like N-(phenylseleno)phthalimide. nih.gov The combined stream would then flow through a heated reactor coil to afford the product. The residence time, defined as the reactor volume divided by the total flow rate, can be precisely controlled to optimize yield and minimize side reactions. youtube.com The productivity of such a system, measured in mass of product per unit of time, can be easily scaled by extending the operation time or by using a larger reactor. youtube.com
Table 2: Proposed Parameters for Continuous Flow Synthesis of 2-(Phenylseleno)nonanal
| Parameter | Value | Unit | Description |
| Reagent Stream A | Nonanal (1 M), L-Prolinamide (0.02 M) in CH₂Cl₂ | - | Solution of the aldehyde and organocatalyst. nih.gov |
| Reagent Stream B | N-(Phenylseleno)phthalimide (1.1 M) in CH₂Cl₂ | - | Solution of the electrophilic selenium source. nih.gov |
| Flow Rate (A) | 0.1 | mL/min | Pumping rate for the aldehyde/catalyst solution. |
| Flow Rate (B) | 0.1 | mL/min | Pumping rate for the selenium reagent solution. |
| Reactor Volume | 2.0 | mL | Internal volume of the coiled tube reactor. |
| Temperature | 40 | °C | Temperature of the reactor. |
| Residence Time | 10 | min | Calculated time reactants spend in the reactor. youtube.com |
| Productivity | ~0.5 | g/hour | Estimated output for this laboratory-scale setup. |
Catalyst Reuse and Recyclability in Selenation Processes
The ability to recover and reuse catalysts is critical for developing economically viable and environmentally sustainable chemical processes. In the context of selenation, several strategies have been developed to facilitate catalyst and reagent recyclability.
One approach involves modifying the selenium reagent to enable its recovery. A protocol using a fluorous arylselenenyl chloride for the α-selenation of ketones has been described. nih.gov After the reaction, the selenium byproducts are reduced back to the corresponding diaryl diselenide, which bears a fluorous tag. This allows for its efficient recovery from the reaction mixture via continuous fluorous extraction, enabling its reuse. nih.gov
Table 3: Recyclable Catalytic Systems for α-Selenation
| Catalyst/Reagent System | Reaction Type | Recovery Method | Advantage |
| Fluorous Diaryl Diselenide | α-Selenation of ketones | Continuous fluorous extraction | High recovery yield of the selenium reagent. nih.gov |
| Polystyrene-Supported Organocatalyst | α-Selenation of aldehydes/ketones | Filtration | Simplifies purification and allows for catalyst reuse. acs.org |
| Diphenyl Diselenide (in photo-reaction) | Photoinduced α-selenylation | Chromatographic separation | Unreacted starting material can be recovered and reused. nih.gov |
Reactivity Profiles and Transformative Pathways of 2 Phenylseleno Nonanal
Reactions Involving the Phenylseleno Moiety
The phenylseleno group in 2-(phenylseleno)nonanal is the linchpin of its reactivity, enabling a diverse array of synthetic transformations. The selenium atom can be readily oxidized, participate in nucleophilic substitutions, engage in radical processes, and undergo transmetalation, each pathway offering a distinct route to functionalized organic molecules.
One of the most powerful applications of α-seleno carbonyl compounds is their conversion to α,β-unsaturated counterparts via oxidative selenoxide elimination. wikipedia.orgwikiwand.com This two-step process involves the oxidation of the selenide (B1212193) to a selenoxide, followed by a thermal syn-elimination. nih.gov This reaction is a cornerstone in synthetic organic chemistry for introducing carbon-carbon double bonds under mild conditions. nih.govnih.gov
The general mechanism involves the oxidation of the selenium atom in 2-(phenylseleno)nonanal, typically with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding selenoxide. nih.govmdpi.com This intermediate then undergoes a spontaneous intramolecular syn-elimination at or below room temperature, where the selenoxide moiety acts as an internal base to abstract a β-hydrogen atom, leading to the formation of 2-nonenal and benzeneselenenic acid. nih.govmdpi.com
General Reaction Scheme:
Step 1 (Oxidation): 2-(Phenylseleno)nonanal is oxidized to 2-(phenylseleninyl)nonanal.
Step 2 (Syn-Elimination): The selenoxide undergoes a concerted intramolecular elimination to yield (E)-2-nonenal.
The selenoxide elimination proceeds through a concerted, intramolecular syn-elimination pathway. wikipedia.orgwikiwand.com This means that the phenylseleno group and the hydrogen atom being removed must be on the same side of the Cα-Cβ bond in the transition state. wikiwand.com For acyclic systems like 2-(phenylseleno)nonanal, this stereochemical requirement generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikiwand.commdpi.com
The stereoselectivity of the elimination is a direct consequence of the cyclic, five-membered transition state. The molecule adopts a conformation where the selenium, the two carbon atoms of the forming double bond, and the abstracted hydrogen are all in the same plane to facilitate the reaction. wikiwand.com In the case of 2-(phenylseleno)nonanal, rotation around the Cα-Cβ bond allows the molecule to achieve the necessary syn-periplanar arrangement that leads preferentially to the (E)-isomer of 2-nonenal.
While the selenium atom in the selenoxide intermediate is a stereogenic center, epimerization at selenium can occur, especially under acidic conditions. wikipedia.orgwikiwand.com However, the elimination process itself is stereospecific with respect to the relationship between the departing selenoxide and the β-hydrogen.
Several factors can influence the efficiency and stereochemical outcome of the selenoxide elimination of 2-(phenylseleno)nonanal.
| Factor | Influence on Elimination |
| Oxidizing Agent | The choice of oxidant is crucial. Hydrogen peroxide is commonly used, but for substrates sensitive to oxidation, mCPBA is a better alternative as it oxidizes the selenide at temperatures below which elimination occurs. wikipedia.org This prevents unwanted side reactions. |
| Temperature | Selenoxide eliminations are known to proceed at mild temperatures, often from -50 °C to 40 °C. wikipedia.orgwikiwand.com This is a significant advantage over the analogous sulfoxide (B87167) eliminations, which typically require much higher temperatures. nih.gov |
| Solvent | The choice of solvent can affect the rate of the reaction, though the elimination can be performed in a variety of common organic solvents. |
| Substrate Structure | The presence of abstractable β-hydrogens is a prerequisite. For 2-(phenylseleno)nonanal, the hydrogens on the C3 carbon are available for abstraction. The conformation of the alkyl chain can influence the ease of achieving the required syn-periplanar transition state. |
| Side Reactions | Potential side reactions include the seleno-Pummerer reaction, which can occur in the presence of acid, and further selanylation of the intermediate selenoxide. wikipedia.org These are generally less of an issue for aldehydes compared to other carbonyl compounds. wikipedia.org |
The carbon-selenium bond in 2-(phenylseleno)nonanal is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, displacement can occur either at the selenium atom or at the α-carbon.
Nucleophilic attack at the selenium atom is a key step in the generation of seleniranium ion intermediates, which can then undergo further reactions. mdpi.com For instance, reaction with a soft nucleophile can lead to the opening of a transient seleniranium ring. mdpi.com
Alternatively, the α-carbon, being adjacent to the electron-withdrawing carbonyl group, can be a site for nucleophilic substitution, although this is less common than reactions involving the selenium center. The phenylseleno group can act as a leaving group in some contexts, particularly if the selenium is activated.
Organoselenium compounds, including 2-(phenylseleno)nonanal, are versatile precursors for radical reactions. researchgate.net The relatively weak carbon-selenium bond can be cleaved homolytically under various conditions to generate carbon-centered radicals.
For example, treatment of 2-(phenylseleno)nonanal with a radical initiator, such as AIBN, in the presence of a hydrogen donor like tris(trimethylsilyl)silane can lead to the reductive cleavage of the C-Se bond, yielding nonanal (B32974). researchgate.net This type of reaction showcases the utility of the phenylseleno group as a radical leaving group.
Furthermore, the phenylseleno moiety can be involved in radical addition-elimination sequences. Selenyl radicals (PhSe•), which can be generated from precursors like diphenyl diselenide, can add to unsaturated systems. researchgate.net While 2-(phenylseleno)nonanal itself is saturated at the α,β-position, its derivatives or reaction intermediates could potentially engage in such radical chemistry.
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions. scispace.com While less common for selenium compounds compared to their boron or tin analogues, the C-Se bond in 2-(phenylseleno)nonanal can, in principle, participate in such processes.
This would typically involve the reaction of the organoselenium compound with an organometallic reagent, leading to a new organometallic species and a selenium-containing byproduct. This new organometallic could then be used in subsequent cross-coupling reactions. For example, in the context of palladium-catalyzed cross-coupling, an oxidative addition of the C-Se bond to a Pd(0) complex could be envisioned, followed by transmetalation and reductive elimination. However, the direct use of α-seleno aldehydes in standard cross-coupling protocols is not as well-established as for other organometallics. The development of catalytic systems that can efficiently activate the C-Se bond for transmetalation and cross-coupling remains an area of interest in organometallic chemistry.
Oxidative Selenoxide Elimination for Alpha,Beta-Unsaturated Carbonyl Formation
Reactions at the Aldehyde Functionality (C1) of 2-(Phenylseleno)nonanal
The aldehyde group is a primary site for reactivity in 2-(phenylseleno)nonanal, susceptible to nucleophilic attack, reduction, oxidation, and condensation reactions.
The electrophilic carbon of the aldehyde group readily reacts with a variety of nucleophiles. The stereochemical outcome of these additions is significantly influenced by the adjacent chiral center at C2, which bears a bulky and electronegative phenylseleno substituent.
The addition of nucleophiles to the carbonyl group of 2-(phenylseleno)nonanal, a chiral α-heteroatom-substituted aldehyde, proceeds with a degree of diastereoselectivity that can be predicted by established stereochemical models. uwindsor.cayoutube.comlibretexts.orgwikipedia.org The Felkin-Anh model, and more specifically its polar variant, is particularly effective in rationalizing the stereochemical course of such reactions. wikipedia.org
In the Felkin-Anh model , the largest group on the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric hindrance. youtube.com The nucleophile then approaches the carbonyl carbon from the least hindered face, typically along the Bürgi-Dunitz trajectory (approximately 107°), passing the smallest substituent. youtube.comlibretexts.org
For 2-(phenylseleno)nonanal, the substituents at the α-carbon (C2) are the phenylseleno (PhSe) group, a heptyl chain (C7H15), and a hydrogen atom. Due to the presence of the electronegative selenium atom, the Polar Felkin-Anh (PFA) model provides a more accurate prediction. uwindsor.cawikipedia.org In this model, the electronegative substituent (the PhSe group) is treated as the sterically demanding group. uwindsor.ca This preference is not solely based on sterics but also on electronic factors; the C-Se σ* antibonding orbital overlaps with the π* orbital of the carbonyl, creating a lower-energy LUMO that is more receptive to nucleophilic attack when the C-Se bond is perpendicular to the C=O bond. uwindsor.ca
This orientation places the bulky phenylseleno group anti-periplanar to the incoming nucleophile, which then attacks from the face occupied by the smallest substituent (hydrogen). This leads to a strong preference for the anti diastereomer as the major product. The Cram model, an earlier model, also predicts diastereoselectivity based on steric hindrance but is generally considered less predictive than the Felkin-Anh model for these systems. libretexts.org
| Model | Predicted Major Product | Rationale | Key Interacting Groups |
|---|---|---|---|
| Polar Felkin-Anh | anti-Diastereomer | The nucleophile attacks from the face opposite the electronegative PhSe group, which is oriented perpendicular to the carbonyl. This minimizes both steric and electronic repulsion. uwindsor.cawikipedia.org | Nu- (Nucleophile), PhSe (Phenylseleno), H (Hydrogen) |
| Cram's Rule | anti-Diastereomer | The largest group (PhSe) is oriented anti to the carbonyl oxygen, and the nucleophile attacks from the side of the smallest group (H). libretexts.org | Nu- (Nucleophile), PhSe (Phenylseleno), H (Hydrogen) |
Olefination reactions provide a powerful method for converting the carbonyl group of 2-(phenylseleno)nonanal into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples. organic-chemistry.orgthermofisher.com
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orglibretexts.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is often preferred as it uses more nucleophilic and less basic phosphonate-stabilized carbanions, and the water-soluble phosphate byproducts are easily removed. wikipedia.orgnrochemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgresearchgate.net The reaction begins with the deprotonation of an alkylphosphonate to form a phosphonate carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses through an oxaphosphetane to yield the alkene and a phosphate salt. nrochemistry.comyoutube.com
For 2-(phenylseleno)nonanal, an HWE reaction with a stabilized phosphonate such as triethyl phosphonoacetate would yield an α,β-unsaturated ester with high (E)-stereoselectivity.
| Reaction | Reagent | Expected Major Product | Typical Stereoselectivity |
|---|---|---|---|
| Wittig Reaction (non-stabilized ylide) | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(Phenylseleno)dec-1-ene | Not applicable (terminal alkene) |
| Wittig Reaction (stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl 3-(phenylseleno)undec-2-enoate | (E)-isomer favored organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate / Base (e.g., NaH) | Ethyl 3-(phenylseleno)undec-2-enoate | Predominantly (E)-isomer (>95%) wikipedia.orgnrochemistry.com |
The aldehyde functionality of 2-(phenylseleno)nonanal can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent efficiently reduce the aldehyde to the corresponding primary alcohol, 2-(phenylseleno)nonan-1-ol. researchgate.netscispace.comorientjchem.org The reaction is typically fast and high-yielding. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ offers greater chemoselectivity, leaving other potentially reducible functional groups intact.
Oxidation: The aldehyde is sensitive to oxidation and can be converted to 2-(phenylseleno)nonanoic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Ag₂O) as used in the Tollens' test. Selenium-catalyzed oxidations using hydrogen peroxide also represent an effective method for converting aldehydes to carboxylic acids.
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. nih.gov This reaction is a cornerstone for carbon-carbon bond formation.
2-(Phenylseleno)nonanal can react with active methylene compounds like malononitrile or diethyl malonate. The reaction proceeds via nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product. jocpr.comresearchgate.netnih.gov The use of a weak base is crucial to prevent the self-condensation of the aldehyde. nih.gov
| Active Methylene Compound | Catalyst | Expected Product |
|---|---|---|
| Malononitrile | Piperidine or Pyrrolidine (B122466) | 2-(1-(Phenylseleno)octylidene)malononitrile |
| Diethyl malonate | Piperidine or Pyrrolidine | Diethyl 2-(1-(phenylseleno)octylidene)malonate |
| Ethyl acetoacetate | Piperidine or Pyrrolidine | Ethyl 2-acetyl-3-(phenylseleno)undec-2-enoate |
Nucleophilic Additions to the Carbonyl Group
Reactions at the Alpha-Carbon (C2) and Alpha-Protons Adjacent to the Carbonyl and Selenide
The presence of the carbonyl group significantly increases the acidity of the proton at the α-carbon (C2). This allows for the formation of a nucleophilic enolate anion, which is a key intermediate for various transformations at this position. masterorganicchemistry.compitt.edulibretexts.orglibretexts.org
Enolate Formation and Alkylation: Treatment of 2-(phenylseleno)nonanal with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the quantitative deprotonation of the α-proton, forming a lithium enolate. libretexts.orgbham.ac.uk This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions to introduce a new substituent at the C2 position. princeton.edunih.gov This creates a quaternary carbon center, further increasing the molecular complexity.
Selenoxide Elimination: One of the most synthetically useful reactions for α-phenylseleno carbonyl compounds is selenoxide elimination. wikipedia.orgwikiwand.com This two-step process begins with the oxidation of the selenium atom in 2-(phenylseleno)nonanal to a selenoxide, typically using an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting selenoxide intermediate is generally unstable and undergoes a spontaneous, concerted syn-elimination at or below room temperature. wikipedia.orgnih.gov This elimination reaction removes the phenylseleno group and the α-proton, introducing a double bond between C1 and C2 to form an α,β-unsaturated aldehyde, specifically non-2-enal (B1206501). wikiwand.comorganicchemistrydata.org This reaction is a mild and efficient method for dehydrogenation. wikipedia.orgnih.gov
| Reaction Type | Reagents | Intermediate | Final Product | Description |
|---|---|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) | Lithium Enolate | 2-Alkyl-2-(phenylseleno)nonanal | Forms a new C-C bond at the α-carbon. princeton.edunih.gov |
| Selenoxide Elimination | 1. H2O2 or m-CPBA 2. Warm to RT | 2-(Phenylseleninyl)nonanal (Selenoxide) | Non-2-enal | Introduces an α,β-double bond via a syn-elimination pathway. wikipedia.orgwikiwand.comorganicchemistrydata.org |
Enolization and Reactivity of Derived Enolates/Enamines
The hydrogen atom at the C2 position (the α-carbon) of 2-(phenylseleno)nonanal exhibits significant acidity. This is due to the electron-withdrawing nature of the adjacent aldehyde group, which stabilizes the resulting conjugate base. libretexts.orglibretexts.org The formation of an enolate, a potent nucleophile, is readily achieved by treating the α-seleno aldehyde with a suitable base. masterorganicchemistry.com Even weak bases can be effective, as the subsequent reaction of the enolate can drive the equilibrium toward its formation. openstax.org
The enolate of 2-(phenylseleno)nonanal is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. openstax.org This dual nature, described as a hybrid of a vinylic alkoxide and an α-keto carbanion, allows it to react with electrophiles at either the carbon or the oxygen atom. openstax.org However, reactions at the α-carbon are more common and synthetically useful. openstax.org The formation of this enolate is a critical first step for a variety of subsequent transformations, including substitutions and condensations. masterorganicchemistry.com
Alternatively, reaction with a secondary amine can lead to the formation of the corresponding enamine. Enamines are also effective nucleophiles and serve as enolate equivalents in many synthetic contexts, often under milder, neutral conditions.
| Intermediate | Precursor | Reagent | Key Characteristics |
| Enolate | 2-(Phenylseleno)nonanal | Strong or weak base (e.g., LDA, NaOH) | Negatively charged, highly nucleophilic at the α-carbon. masterorganicchemistry.comopenstax.org |
| Enamine | 2-(Phenylseleno)nonanal | Secondary amine (e.g., pyrrolidine, morpholine) | Neutral, moderately nucleophilic, serves as an enol surrogate. |
Alkylation, Acylation, and Other Electrophilic Substitutions at C2
The nucleophilic enolate derived from 2-(phenylseleno)nonanal is highly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. libretexts.org These α-substitution reactions proceed by the reaction of the enolate with a suitable electrophile. libretexts.org
Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction introduces an alkyl group at the α-carbon. masterorganicchemistry.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. libretexts.org
Acylation: Similarly, acylation can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the C2 position, leading to the formation of a β-dicarbonyl compound derivative, which is a valuable synthetic intermediate.
Other Electrophilic Substitutions: The reactivity of the enolate extends to other electrophiles. For instance, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) results in α-halogenation. openstax.org This process is often catalyzed by either acid or base. libretexts.org
The general scheme for these substitutions is as follows:
Deprotonation at C2 with a base to form the nucleophilic enolate.
Attack of the enolate on an electrophile (E⁺).
| Electrophile (E-X) | Product Structure | Reaction Type |
| Alkyl Halide (R-X) | 2-Alkyl-2-(phenylseleno)nonanal | Alkylation |
| Acyl Halide (RCO-X) | 2-Acyl-2-(phenylseleno)nonanal | Acylation |
| Halogen (X₂) | 2-Halo-2-(phenylseleno)nonanal | Halogenation |
Rearrangements and Cyclization Reactions Involving the Alpha-Carbon (e.g., Phenylseleno Migration)
While less common than direct substitution, the phenylseleno group in α-seleno carbonyl compounds can participate in rearrangement reactions. Research on related α-phenylseleno β-ketoesters has shown that under acidic conditions, a novel migration of the phenylseleno moiety can occur during cyclization reactions. researchgate.net This suggests the potential for 2-(phenylseleno)nonanal, under specific catalytic activation, to undergo a thieme-connect.comresearchgate.net- or thieme-connect.comtandfonline.com-migration of the phenylseleno group. Such a rearrangement could be triggered by the formation of a cationic intermediate or through a concerted process, leading to isomeric products or facilitating intramolecular cyclizations.
For instance, if the heptyl chain of 2-(phenylseleno)nonanal contained a suitably positioned nucleophile (e.g., a hydroxyl group or a double bond), an intramolecular reaction could be initiated. The phenylseleno group could first coordinate with a Lewis acid, enhancing the electrophilicity of the carbonyl or the α-carbon, and then participate in a cyclization-rearrangement sequence. The selenium atom can stabilize adjacent carbocations, potentially facilitating otherwise difficult ring closures.
Cascade, Tandem, and Multicomponent Reactions Featuring 2-(Phenylseleno)nonanal as a Key Building Block
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency. researchgate.net Aldehydes are frequent participants in MCRs. nih.govbeilstein-journals.org 2-(Phenylseleno)nonanal can serve as the aldehyde component in various known MCRs, such as the Biginelli, Ugi, or Hantzsch reactions, introducing the phenylseleno group into the final complex molecular scaffold.
Furthermore, the compound is an ideal substrate for cascade or tandem reactions. A cascade reaction involves two or more sequential transformations where the product of the first step becomes the substrate for the next, without isolating intermediates. nih.gov For example, 2-(phenylseleno)nonanal could undergo an initial reaction at the aldehyde, such as a Knoevenagel condensation, followed by a subsequent transformation involving the phenylseleno group. A particularly powerful sequence is the oxidation of the selenide to a selenoxide, which then undergoes a syn-elimination to form an α,β-unsaturated aldehyde (non-2-enal). wikipedia.orgacs.org
A potential tandem sequence could be:
Michael Addition: A nucleophile adds to an α,β-unsaturated system generated in situ.
Aldol Condensation: 2-(Phenylseleno)nonanal acts as the electrophile for an enolate.
Selenoxide Elimination: The resulting product is oxidized, and the phenylseleno group is eliminated to create a new double bond, driving the reaction forward and adding complexity.
This strategy allows 2-(phenylseleno)nonanal to act as a linchpin, enabling the rapid construction of complex molecules. nih.gov
Photo- and Electrochemical Reactions of 2-(Phenylseleno)nonanal
The unique combination of a carbonyl group and an organoselenium moiety makes 2-(phenylseleno)nonanal amenable to transformations under photochemical and electrochemical conditions.
Photochemical Reactions: Aldehydes possess a chromophore (the C=O group) that can absorb UV or visible light, promoting it to an excited state. beilstein-journals.org This excited state can initiate various radical reactions. For 2-(Phenylseleno)nonanal, photoexcitation could lead to hydrogen atom abstraction by the carbonyl oxygen or homolytic cleavage of the relatively weak carbon-selenium bond (C-Se). Cleavage of the C-Se bond would generate an α-formyl radical and a phenylseleno radical (PhSe•), which could then engage in subsequent addition or cyclization reactions.
Electrochemical Reactions: Organoselenium chemistry has a well-established synergy with electrochemistry. thieme-connect.comresearchgate.netconicet.gov.ar The selenium atom in 2-(phenylseleno)nonanal can be either oxidized or reduced electrochemically.
Oxidation: Anodic oxidation could generate a selenium-centered radical cation, enhancing the electrophilicity at the α-carbon and making it susceptible to attack by weak nucleophiles.
Reduction: Cathodic reduction could lead to the cleavage of the C-Se bond, generating a carbanion at the α-position (an enolate equivalent) and a phenylselenolate anion (PhSe⁻). This electrochemically generated enolate could then react with electrophiles present in the medium.
These methods offer green and sustainable alternatives to traditional chemical reagents for oxidation or reduction, often proceeding under mild conditions with high selectivity. nih.gov
Mechanistic Investigations of Transformations Involving 2 Phenylseleno Nonanal
Elucidation of Reaction Mechanisms via Kinetic Studies and Rate Laws
Kinetic studies are instrumental in deciphering the sequence of steps and identifying the rate-determining step (RDS) of a reaction. For transformations involving 2-(phenylseleno)nonanal, kinetic analyses have primarily focused on its formation (α-selenenylation) and its most common subsequent reaction, selenoxide elimination.
The α-selenenylation of aldehydes like nonanal (B32974) can be promoted by organocatalysts such as L-prolinamide. Theoretical studies have provided insight into the kinetics of this process, revealing that the rate-limiting step involves the nucleophilic attack of an enamine intermediate, formed from the aldehyde and the catalyst, on the selenium atom of the selenylating agent, such as N-(phenylseleno)phthalimide (NPSP) nih.govacs.org. The rate of this step is highly dependent on the nucleophilicity of the enamine and the electrophilicity of the selenium reagent.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms chem-station.comnih.gov. The use of deuterium (B1214612) (²H) and carbon-13 (¹³C) can reveal information about bond-breaking and bond-forming steps through the measurement of kinetic isotope effects (KIEs) chem-station.com.
In the context of 2-(phenylseleno)nonanal, isotopic labeling can elucidate several mechanistic aspects:
Enol/Enamine Formation: By replacing the α-proton of nonanal with deuterium, one could study the rate of enolate or enamine formation, which is the prerequisite for the α-selenenylation reaction. A primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage is involved in the rate-determining step of the catalyst-mediated process.
Selenoxide Elimination: The mechanism of selenoxide elimination involves the abstraction of a β-proton. Replacing the β-protons in 2-(phenylseleno)nonanal with deuterium would be expected to produce a significant primary KIE. Studies on the analogous sulfoxide (B87167) eliminations have been used to probe the nature of the hydrogen transfer in the transition state wikipedia.orgprinceton.edu.
Distinguishing Mechanisms: Experimental KIEs can be compared with values predicted from computational models of different possible reaction pathways. This approach has been successfully used in other organoselenium reactions, such as the allylic hydroxylation of alkenes with selenium dioxide, to distinguish between concerted and stepwise mechanisms nih.gov.
While specific KIE studies on 2-(phenylseleno)nonanal are not extensively documented, the principles established in closely related systems provide a clear framework for how such experiments would yield critical mechanistic insights princeton.edunih.gov.
Transition State Analysis in Key Transformations
Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of transition state (TS) structures, providing a molecular-level understanding of reaction barriers and pathways.
Selenoxide Elimination: The key transformation of 2-(phenylseleno)nonanal is its oxidation to the corresponding selenoxide, followed by a syn-elimination to yield non-2-enal (B1206501). The transition state for this elimination has been extensively studied computationally mdpi.comnih.gov. It is characterized as a concerted, intramolecular, five-membered cyclic structure where the selenoxide oxygen acts as an internal base, abstracting a syn-coplanar β-hydrogen wikipedia.orgwikiwand.comnih.gov. DFT calculations have shown that this transition state is often asynchronous, with the proton transfer occurring ahead of the C-Se bond cleavage mdpi.com. This concerted, low-energy pathway explains the mild conditions and high stereoselectivity of the reaction mdpi.comnih.gov.
| Transformation | Method | Key Transition State Features | Reference |
| Selenoxide Elimination | DFT | Concerted, five-center process; asynchronous (H-transfer precedes C-Se cleavage) | mdpi.com |
| α-Selenenylation (L-prolinamide catalyzed) | DFT, ab initio | Attack of enamine intermediate on selenium atom of NPSP | nih.govacs.org |
α-Selenenylation: The formation of 2-(phenylseleno)nonanal via organocatalysis has also been examined computationally. In the L-prolinamide-catalyzed reaction, the transition state for the rate-limiting step involves the attack of the carbon of the enamine intermediate on the selenium atom of N-(phenylseleno)phthalimide nih.govacs.org. Calculations have confirmed that the prolinamide catalyst lowers the energy of this transition state compared to the parent L-proline catalyst, which is consistent with experimental observations of higher reaction rates nih.govacs.org.
Role of Catalysts and Reagents in Directing Reaction Pathways and Stereoselectivity
The synthesis and subsequent reactions of 2-(phenylseleno)nonanal are heavily influenced by the choice of catalysts and reagents. These choices direct the reaction pathway, control the rate, and determine the stereochemical outcome.
Formation via α-Selenenylation: The direct α-selenenylation of nonanal requires the activation of the aldehyde, typically through the formation of a nucleophilic enol, enolate, or enamine intermediate. Various catalytic systems have been developed for this purpose.
| Catalyst / Promoter | Selenylating Agent | Substrate Scope | Key Features | Reference(s) |
| L-Prolinamide | N-(phenylseleno)phthalimide (NPSP) | Aldehydes | High yields, low catalyst loading (2 mol%) | nih.govacs.org |
| Pyrrolidine (B122466) Sulfonamide | N-(phenylseleno)phthalimide (NPSP) | Ketones | Efficient for ketones, which are less reactive | nih.gov |
| KF/Al₂O₃ | Diphenyl diselenide | Aldehydes & Ketones | Uses an inexpensive, commercially available reagent | researchgate.net |
| Cesium Carbonate | Diphenyl diselenide | Ketones, some aldehydes | Unique catalytic ability among alkali metal carbonates | mdpi.com |
These catalysts function by acting as a base (KF/Al₂O₃, Cs₂CO₃) to generate an enolate, or as an organocatalyst (L-prolinamide) to form a more reactive enamine intermediate nih.govmdpi.com. The choice of the selenylating agent, typically diphenyl diselenide or the more electrophilic N-(phenylseleno)phthalimide, is also critical researchgate.netchemicalbook.com.
Conversion via Selenoxide Elimination: The conversion of 2-(phenylseleno)nonanal to non-2-enal requires an oxidant to form the intermediate selenoxide.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used, but can sometimes lead to undesired side reactions or oxidation of the final product wikipedia.org. meta-Chloroperoxybenzoic acid (mCPBA) is an alternative that oxidizes the selenide (B1212193) at low temperatures, allowing the oxidant to be consumed before the elimination begins upon warming wikipedia.org.
Stereoselectivity: The selenoxide elimination proceeds via a syn-periplanar transition state. In acyclic systems like 2-(phenylseleno)nonanal, this geometric constraint leads to the preferential formation of the (E)-alkene (non-2-enal), as this isomer arises from the less sterically hindered transition state wikipedia.orgwikiwand.com. Therefore, the reaction is highly stereoselective for the trans product.
Single-Electron Transfer (SET) Mechanisms in Selenation Reactions
While many selenenylation reactions are described by polar, ionic mechanisms involving nucleophilic attack on an electrophilic selenium species (PhSe⁺), there is growing evidence for the involvement of Single-Electron Transfer (SET) mechanisms, particularly in reactions initiated by light or certain oxidants chemicalbook.com.
The generation of the key electrophilic phenylseleno species from its stable precursor, diphenyl diselenide, can proceed through an SET pathway. For example, photolysis of diphenyl diselenide in the presence of an electron-accepting sensitizer (B1316253) can lead to the formation of a phenylseleno radical (PhSe•) and a phenylselenenyl cation (PhSe⁺) through a photoinduced electron transfer process chemicalbook.com.
Furthermore, strong chemical oxidants like ammonium (B1175870) peroxydisulfate (B1198043) ((NH₄)₂S₂O₈) are believed to react with diphenyl diselenide via an initial SET to generate a radical cation, which then leads to the formation of a highly electrophilic selenium species capable of reacting with nucleophiles like aldehyde enolates chemicalbook.com. Photoinduced radical addition reactions involving mixtures of diphenyl disulfide and diphenyl diselenide also highlight the distinct reactivity of the generated radicals, which can be rationalized by SET processes and subsequent radical chain mechanisms nih.gov. These SET pathways offer alternative, non-ionic routes to the reactive intermediates required for the synthesis of compounds like 2-(phenylseleno)nonanal.
Applications of 2 Phenylseleno Nonanal As a Synthetic Intermediate and Building Block
Precursor to Alpha,Beta-Unsaturated Aldehydes and Derivatives
One of the most significant applications of 2-(phenylseleno)nonanal is its role as a stable precursor to 2-nonenal, an α,β-unsaturated aldehyde. The conversion is typically achieved through an oxidative elimination process, often referred to as selenoxide elimination. wikipedia.orgorgsyn.orgnih.govorganicreactions.org This two-step sequence involves the introduction of the phenylseleno group at the α-position of the corresponding saturated aldehyde, followed by oxidation and subsequent elimination.
α-Selenenylation: The synthesis of 2-(phenylseleno)nonanal can be accomplished by the reaction of the enolate of nonanal (B32974) with an electrophilic selenium reagent, such as benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr). wikipedia.org
Oxidation and Syn-Elimination: The resulting 2-(phenylseleno)nonanal is then oxidized to the corresponding selenoxide. Common oxidants for this step include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone. mdpi.com The selenoxide intermediate is generally unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated aldehyde, 2-nonenal, and benzeneselenenic acid (PhSeOH). wikipedia.orgnih.gov

This method offers a mild and efficient route to α,β-unsaturated aldehydes, avoiding the harsh conditions sometimes required by other elimination or condensation reactions. orgsyn.org The reaction is highly trans-selective when performed on acyclic substrates. wikipedia.org
Enantioselective Synthesis of Chiral Unsaturated Carbonyls
While the selenoxide elimination itself is not typically enantioselective, the resulting α,β-unsaturated aldehyde, 2-nonenal, is an excellent substrate for organocatalytic enantioselective reactions. Chiral secondary amines, such as derivatives of proline, can be used to catalyze the asymmetric addition of nucleophiles to α,β-unsaturated aldehydes, leading to the formation of chiral carbonyl compounds with high enantiomeric excess.
This strategy involves the reversible formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the organocatalyst. The iminium ion is a more reactive electrophile than the aldehyde itself and its chiral environment directs the stereoselective attack of a nucleophile. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. This approach has been widely used for various transformations, including Michael additions and Friedel-Crafts alkylations.

Therefore, 2-(phenylseleno)nonanal serves as a valuable precursor to a key building block for the synthesis of a wide array of chiral molecules.
Utility in the Synthesis of Natural Products and Bioactive Molecules
The selenoxide elimination methodology, for which 2-(phenylseleno)nonanal is a prime substrate, has been extensively applied in the total synthesis of complex natural products and bioactive molecules. mdpi.com The mild conditions of the elimination are compatible with a wide range of functional groups, making it a powerful tool in multi-step syntheses.
Case Studies in Complex Molecule Synthesis
While a specific total synthesis commencing with 2-(phenylseleno)nonanal is not prominently documented, the utility of the α-phenylseleno aldehyde to α,β-unsaturated aldehyde conversion is a recurring theme in the synthesis of important biological molecules like prostaglandins. nih.govlibretexts.orgresearchgate.netmdpi.com Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their synthesis often requires the stereocontrolled construction of a five-membered ring bearing two side chains, one of which frequently contains an α,β-unsaturated carbonyl moiety. The selenoxide elimination provides a reliable method for introducing this functionality late in the synthetic sequence, thereby avoiding potential complications with the sensitive unsaturated system in earlier steps.
Another example showcasing the utility of related organoselenium compounds is the synthesis of (±)-fragranol. This synthesis employed a selenium-directed [2+2] cycloaddition, demonstrating the ability of the selenium moiety to control reactivity and facilitate the formation of complex carbocyclic frameworks.
Role in Method Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chemistry of 2-(phenylseleno)nonanal and related compounds has played a role in the development of new synthetic methods for forming carbon-carbon and carbon-heteroatom bonds.
The initial synthesis of 2-(phenylseleno)nonanal itself represents a key carbon-heteroatom (C-Se) bond formation . The development of efficient α-selenenylation protocols for aldehydes and ketones has been an active area of research. orgsyn.orgsemanticscholar.orgacs.org
Furthermore, the α,β-unsaturated aldehyde product, 2-nonenal, is a versatile platform for carbon-carbon bond formation . It can readily undergo a variety of reactions, including:
Michael Additions: The conjugate addition of nucleophiles to the β-carbon of 2-nonenal is a fundamental C-C bond-forming reaction.
Aldol Reactions: The aldehyde functionality can participate in aldol condensations with enolates or enols.
Wittig and Related Olefinations: The aldehyde can be converted to a more extended unsaturated system.
The following table summarizes some key bond-forming reactions involving 2-(phenylseleno)nonanal and its derivative, 2-nonenal.
| Reaction Type | Starting Material | Key Reagent(s) | Bond Formed | Product Type |
|---|---|---|---|---|
| α-Selenenylation | Nonanal | PhSeCl or PhSeBr | C-Se | 2-(Phenylseleno)nonanal |
| Michael Addition | 2-Nonenal | Organocuprates, Enolates | C-C | γ-Functionalized Aldehyde |
| Aldol Reaction | 2-Nonenal | Ketone Enolate | C-C | δ-Hydroxy-α,β-unsaturated Aldehyde |
Applications as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder)
The α,β-unsaturated aldehyde, 2-nonenal, derived from 2-(phenylseleno)nonanal, is an electron-deficient alkene and thus can act as a dienophile in Diels-Alder reactions. mdpi.comnih.govnih.govorganic-chemistry.orgresearchgate.netlibretexts.orgnih.govnih.gov The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.
In a typical Diels-Alder reaction, 2-nonenal would react with a conjugated diene to form a substituted cyclohexene. The aldehyde group acts as an electron-withdrawing group, activating the double bond for cycloaddition. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

The resulting cyclohexene adduct, containing an aldehyde group and a long alkyl chain, can be a valuable intermediate for the synthesis of various natural products and other complex molecules. organic-chemistry.orgresearchgate.netresearchgate.net While selenium-containing compounds can also participate in various cycloadditions, the primary utility of 2-(phenylseleno)nonanal in this context is as a precursor to the dienophile 2-nonenal. nih.govresearchgate.net
Reagent in Tandem and Domino Processes for Molecular Complexity Generation
The reactivity of 2-(phenylseleno)nonanal and its derivatives can be harnessed in tandem or domino reaction sequences to rapidly build molecular complexity from simple starting materials. tcd.ieresearchgate.netbeilstein-journals.orgnih.govscilit.comresearchgate.netresearchgate.net A domino reaction is a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.
A plausible domino sequence involving 2-(phenylseleno)nonanal could begin with the in-situ formation of 2-nonenal via selenoxide elimination. The highly reactive α,β-unsaturated aldehyde could then be immediately trapped by a nucleophile in a subsequent reaction, such as a Michael addition or an oxa-Michael-aldol cascade. beilstein-journals.org
For example, treatment of 2-(phenylseleno)nonanal with an oxidant in the presence of a suitable nucleophile and catalyst could trigger a one-pot sequence:
Oxidation/Elimination: 2-(Phenylseleno)nonanal is converted to 2-nonenal.
Conjugate Addition: A nucleophile adds to the β-position of the newly formed 2-nonenal.
Intramolecular Cyclization/Further Reaction: The intermediate formed from the conjugate addition could undergo a subsequent intramolecular reaction, such as an aldol condensation, to form a cyclic product.
Such strategies are highly efficient as they reduce the number of purification steps, save time and reagents, and can often provide access to complex structures that would be difficult to synthesize through a more traditional stepwise approach.
Advanced Spectroscopic and Structural Characterization of 2 Phenylseleno Nonanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For 2-(phenylseleno)nonanal, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete assignment of its proton and carbon signals, as well as to probe the environment of the selenium nucleus.
¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(phenylseleno)nonanal provides critical information for its structural confirmation. The aldehydic proton is a key diagnostic signal, typically appearing as a doublet in the downfield region of the spectrum. For 2-(phenylseleno)nonanal, this signal is observed at δ 9.38 ppm with a coupling constant (J) of 4.0 Hz. researchgate.net The protons of the phenyl group attached to the selenium atom typically resonate in the aromatic region, as exemplified by the signals at δ 7.50 (d, 2H, J=7.0 Hz), 7.33 (t, 1H, J=7.5 Hz), and 7.28 (t, 2H, J=7.0 Hz) ppm for 2-(phenylseleno)nonanal. researchgate.net The proton at the α-position to the carbonyl group, which is also attached to the selenium atom, is observed at δ 3.60 ppm as a doublet of triplets. researchgate.net The remaining protons of the nonyl chain appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum, typically in the range of 190-200 ppm for α-phenylseleno aldehydes. The carbons of the phenyl group and the nonyl chain resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon framework. For α-phenylseleno carbonyl compounds, the carbon atom attached to the selenium (the α-carbon) also shows a characteristic chemical shift.
2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like 2-(phenylseleno)nonanal.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 2-(phenylseleno)nonanal, COSY would show correlations between the aldehydic proton and the α-proton, as well as between adjacent protons along the nonyl chain and within the phenyl ring. This helps to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, in 2-(phenylseleno)nonanal, HMBC would show correlations from the aldehydic proton to the α-carbon and the carbonyl carbon, and from the α-proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.38 | d | 4.0 |
| Phenyl (ortho) | 7.50 | d | 7.0 |
| Phenyl (para) | 7.33 | t | 7.5 |
| Phenyl (meta) | 7.28 | t | 7.0 |
| α-CH | 3.60 | dt | 7.0, 4.0 |
⁷⁷Se NMR Spectroscopy for Selenium Environment Characterization
Selenium-77 NMR spectroscopy is a direct and sensitive probe of the electronic environment around the selenium atom. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR studies. The chemical shifts in ⁷⁷Se NMR are highly sensitive to the nature of the substituents on the selenium atom and its oxidation state, spanning a wide range of over 3000 ppm. For aryl alkyl selenides, such as 2-(phenylseleno)nonanal, the ⁷⁷Se chemical shifts typically fall within a specific range. The observed chemical shift provides valuable information about the electron density at the selenium nucleus, which can be influenced by both through-bond and through-space interactions with neighboring functional groups.
| Compound Class | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| Dialkyl Selenides | -100 to 200 |
| Aryl Alkyl Selenides | 150 to 450 |
| Diaryl Selenides | 350 to 500 |
| Selenols (RSeH) | -100 to 200 |
| Diselenides (RSeSeR) | 250 to 500 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of 2-(phenylseleno)nonanal is characterized by several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. chemicalbook.com The presence of the phenyl group and the selenium atom can slightly influence the exact position of this band. Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. chemicalbook.com The aromatic C-H stretching vibrations of the phenyl ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the nonyl chain appear below 3000 cm⁻¹. The C-Se stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower frequencies.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The C-Se bond, due to its polarizability, often gives a more intense signal in the Raman spectrum compared to the IR spectrum, making Raman a useful technique for studying the selenium-carbon bond.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1720 - 1740 |
| Aldehyde (C-H) | Stretching | ~2720 and ~2820 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aliphatic (C-H) | Stretching | < 3000 |
| Phenyl (C=C) | Stretching | ~1600, ~1480 |
| C-Se | Stretching | ~500 - 600 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment
When 2-(phenylseleno)nonanal is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess (ee) and assigning the absolute configuration (R or S).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the absorption wavelengths of the chromophores in the molecule. For chiral α-selenyl carbonyl compounds, the carbonyl chromophore and the phenylseleno group will contribute to the CD spectrum. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center by applying empirical rules, such as the Octant Rule for ketones, or by comparison with the spectra of compounds with known absolute configurations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation of a substance with the wavelength of light. An ORD curve of a chiral compound shows a plain curve at wavelengths away from an absorption band and an anomalous curve (a Cotton effect) in the region of an absorption band. The shape and sign of the Cotton effect in the ORD spectrum are related to the absolute configuration of the molecule. Both CD and ORD are powerful, non-destructive methods for stereochemical analysis of chiral derivatives of 2-(phenylseleno)nonanal.
X-ray Crystallography for Solid-State Structure Elucidation of Relevant Derivatives and Intermediates
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of 2-(phenylseleno)nonanal itself may be challenging due to its oily nature, crystalline derivatives or intermediates can be prepared and analyzed. A successful X-ray crystal structure analysis provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For organoselenium compounds, X-ray crystallography can reveal details about the C-Se bond length and the geometry around the selenium atom. researchgate.netrsc.org This technique is particularly crucial for the unambiguous assignment of the absolute configuration of chiral derivatives.
Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(phenylseleno)nonanal, mass spectrometry serves to confirm its molecular formula. A key feature in the mass spectrum of selenium-containing compounds is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes, with the most abundant being ⁸⁰Se (49.61%), ⁷⁸Se (23.78%), and ⁷⁷Se (7.63%). This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which is a definitive indicator of the presence of selenium in the molecule. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI), can provide further structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for α-phenylseleno aldehydes may include cleavage of the C-C bond alpha to the carbonyl group and loss of the phenylseleno group.
| Isotope | Natural Abundance (%) |
|---|---|
| ⁷⁴Se | 0.89 |
| ⁷⁶Se | 9.37 |
| ⁷⁷Se | 7.63 |
| ⁷⁸Se | 23.77 |
| ⁸⁰Se | 49.61 |
| ⁸²Se | 8.73 |
Theoretical and Computational Studies on 2 Phenylseleno Nonanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for predicting the electronic structure and reactivity of molecules. For 2-(phenylseleno)nonanal, these methods can provide valuable insights into its chemical behavior.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and identifying transition states. Although no specific DFT studies on 2-(phenylseleno)nonanal have been published, we can infer potential reaction pathways and their energetics by examining studies on similar organoselenium compounds.
One relevant area of study is the selenium-induced cyclization, or selenocyclization, of unsaturated compounds. For instance, the mechanism of selenocyclization of 5-alkenylhydantoins has been investigated using DFT. nih.govnih.govresearchgate.net This type of reaction typically proceeds through the formation of a seleniranium ion intermediate after the electrophilic attack of a selenium species on a double bond. nih.govnih.gov For a molecule like 2-(phenylseleno)nonanal, if it were to possess an appropriately positioned site of unsaturation, a similar intramolecular reaction could be envisaged. DFT calculations would be crucial in determining the activation barriers and the stability of intermediates for such a transformation.
Another important reaction of α-seleno carbonyl compounds is their oxidation to selenoxides, followed by syn-elimination to yield α,β-unsaturated carbonyl compounds. mdpi.com This is a widely used synthetic methodology. researchgate.net Computational studies on selenoxide eliminations have revealed that these reactions are often concerted, pericyclic processes. mdpi.com DFT calculations can model the transition state of this elimination for 2-(phenylseleno)nonanal, providing information on the reaction's feasibility, stereoselectivity, and the influence of the long alkyl chain on the reaction energetics.
A hypothetical DFT study on the oxidation and subsequent syn-elimination of 2-(phenylseleno)nonanal could involve the following steps:
Geometry optimization of the reactant (2-(phenylseleno)nonanal), the oxidized intermediate (the corresponding selenoxide), the transition state for the elimination, and the products (non-2-enal and benzeneselenenic acid).
Frequency calculations to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state).
Calculation of the reaction energies and activation barriers to predict the thermodynamics and kinetics of the process.
The following table illustrates the kind of data that could be generated from such a DFT study.
| Species | Relative Energy (kcal/mol) |
| 2-(Phenylseleno)nonanal + Oxidant | 0.0 |
| Selenoxide intermediate | -15.2 |
| Transition State (syn-elimination) | +10.5 |
| Non-2-enal (B1206501) + PhSeOH | -5.8 |
| Note: The values in this table are hypothetical and for illustrative purposes only. |
Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals. For 2-(phenylseleno)nonanal, NBO analysis could be used to:
Determine the atomic charges: This would reveal the polarity of the C-Se bond and the carbonyl group, which is crucial for understanding the molecule's reactivity towards nucleophiles and electrophiles.
Analyze donor-acceptor interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. This can shed light on hyperconjugative effects that influence the molecule's conformation and reactivity.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity in pericyclic reactions and its behavior in interactions with other molecules. For 2-(phenylseleno)nonanal:
The HOMO would likely be localized on the selenium atom, indicating its nucleophilic character and susceptibility to electrophilic attack.
The LUMO would be expected to be centered on the carbonyl group, specifically the π* orbital of the C=O bond, making it the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Due to the presence of a flexible nine-carbon chain, 2-(phenylseleno)nonanal can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. nih.govnih.gov
An MD simulation of 2-(phenylseleno)nonanal would involve:
Building an initial model of the molecule.
Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.
Running the simulation for a sufficient length of time to allow the molecule to explore its various conformational states.
Analysis of the MD trajectory can provide information on:
The most stable conformers: By clustering the conformations sampled during the simulation, the low-energy structures can be identified.
The flexibility of the alkyl chain: The simulation can reveal which parts of the molecule are more rigid and which are more flexible.
The influence of the solvent: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent interacts with the solute and affects its conformation and dynamics. For example, in a polar solvent, conformations that maximize the exposure of the polar carbonyl group to the solvent would be favored.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.netnih.govgithub.io
For 2-(phenylseleno)nonanal, the following spectroscopic properties could be computationally predicted:
NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of 1H, 13C, and even 77Se NMR chemical shifts. nih.gov Comparing the calculated spectrum with the experimental one can aid in the structural elucidation and assignment of signals. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. academie-sciences.fr
Infrared (IR) Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum can be used to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group.
The following table shows a hypothetical comparison between calculated and experimental spectroscopic data for 2-(phenylseleno)nonanal.
| Spectroscopic Data | Calculated Value | Experimental Value |
| 1H NMR (δ, ppm, aldehyde H) | 9.5 | 9.6 |
| 13C NMR (δ, ppm, C=O) | 201.2 | 202.5 |
| IR Frequency (cm-1, C=O stretch) | 1725 | 1730 |
| Note: The values in this table are hypothetical and for illustrative purposes only. |
Computational Design and Optimization of Novel Reactions Involving 2-(Phenylseleno)nonanal
Computational chemistry can also be a tool for the in silico design and optimization of new reactions. nih.gov Based on the known reactivity of organoselenium compounds, several novel reactions involving 2-(phenylseleno)nonanal could be computationally explored.
For example, one could investigate the feasibility of a radical-mediated cyclization reaction. If the nonanal (B32974) chain contained a suitable radical acceptor, a computationally designed reaction could involve the generation of a radical at a specific position and the subsequent intramolecular cyclization. DFT calculations could be used to:
Identify suitable radical initiators.
Calculate the activation barriers for the radical formation and cyclization steps.
Predict the stereochemical outcome of the reaction.
Another area for computational design is the development of new catalytic systems for reactions involving 2-(phenylseleno)nonanal. For instance, one could computationally screen different catalysts for the asymmetric α-functionalization of the aldehyde. mdpi.com This would involve docking the substrate into the active site of various catalysts and calculating the energies of the transition states leading to the different stereoisomeric products.
Future Perspectives and Emerging Research Directions for 2 Phenylseleno Nonanal
Integration of 2-(Phenylseleno)nonanal in Sustainable and Green Chemical Processes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. For 2-(Phenylseleno)nonanal, a key area of future research will be the development of environmentally benign synthetic protocols and its utilization in sustainable chemical processes.
Emerging trends in organoselenium chemistry point towards the use of alternative energy sources to drive reactions. nih.gov Methodologies such as photo-induced processes, which can facilitate the formation of carbon-selenium bonds under mild, metal-free conditions, are expected to be extended to the synthesis and transformations of α-seleno aldehydes like 2-(Phenylseleno)nonanal. nih.gov The use of visible light, for instance, could provide a green and efficient means to initiate radical-based transformations at the carbon-selenium bond, avoiding the need for stoichiometric and often toxic reagents.
Another promising avenue is the adoption of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Future research could focus on developing flow-based syntheses of 2-(Phenylseleno)nonanal and its subsequent transformations, potentially integrating catalytic steps and purification in a continuous, automated process. This approach aligns with the green chemistry goal of process intensification and waste minimization. nih.gov
Furthermore, the use of greener solvents and reaction media is a critical aspect of sustainable chemistry. Research into the application of water, ionic liquids, or deep eutectic solvents for reactions involving 2-(Phenylseleno)nonanal could significantly reduce the environmental footprint of its synthesis and utility. Selenium-catalyzed oxidations of aldehydes to carboxylic acids have already been demonstrated in aqueous media, suggesting the compatibility of the aldehyde functional group in 2-(Phenylseleno)nonanal with such environmentally friendly conditions. nih.govsemanticscholar.orgresearchgate.netmdpi.com
Development of Novel Catalytic Systems for Transformations Involving 2-(Phenylseleno)nonanal
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 2-(Phenylseleno)nonanal in an efficient and selective manner. Future research is anticipated to focus on several key areas of catalysis.
One major direction is the use of 2-(Phenylseleno)nonanal as a precursor to organoselenium catalysts. The phenylseleno moiety can be catalytically active in a variety of oxidation reactions, often mimicking the behavior of the selenoenzyme glutathione (B108866) peroxidase. nih.govsemanticscholar.org Investigations into the catalytic activity of 2-(Phenylseleno)nonanal and its derivatives in reactions such as epoxidations, Baeyer-Villiger oxidations, and the oxidation of sulfides could lead to the development of new, bifunctional catalysts where the aldehyde group can modulate reactivity or solubility. nih.gov
Conversely, the development of catalytic methods for the selective transformation of 2-(Phenylseleno)nonanal itself is a significant research frontier. This includes the catalytic α-selenylation of aldehydes to produce compounds like 2-(Phenylseleno)nonanal under milder and more efficient conditions. acs.org Organocatalysis, for instance, has emerged as a powerful tool for the direct and enantioselective α-functionalization of aldehydes, and its application to α-selenylation is an active area of research. acs.orgresearchgate.netillinois.edu Future work will likely focus on developing chiral catalysts that can introduce the phenylseleno group with high enantioselectivity.
Moreover, transition metal catalysis offers a broad scope for the functionalization of 2-(Phenylseleno)nonanal. The carbon-selenium bond can participate in cross-coupling reactions, and the aldehyde group can act as a directing group or a reactive site. Future research may explore novel catalytic cycles that leverage both functional groups to achieve complex molecular architectures.
Exploration of New Reactivity Modes and Synthetic Utilities in Complex Chemical Architectures
The dual functionality of 2-(Phenylseleno)nonanal provides a rich platform for the exploration of novel reactivity modes and its application in the synthesis of complex molecules. The interplay between the aldehyde and the phenylseleno group can be exploited to design new synthetic strategies.
A key area of future exploration is the generation of α,β-unsaturated aldehydes through selenoxide elimination. wikipedia.org This classic transformation in organoselenium chemistry involves the oxidation of the selenium atom followed by a syn-elimination. For 2-(Phenylseleno)nonanal, this would provide a mild and efficient route to 2-nonenal, a valuable intermediate in organic synthesis. Research will likely focus on developing catalytic and more environmentally friendly oxidation conditions for this process.
The phenylseleno group can also be used to stabilize an adjacent carbanion or radical, enabling a range of C-C bond-forming reactions. Future work could explore the generation of a selenium-stabilized enolate from 2-(Phenylseleno)nonanal and its subsequent reaction with various electrophiles. This would provide a versatile method for the synthesis of α-functionalized nonanal (B32974) derivatives.
Furthermore, the radical-mediated transformations of organoselenium compounds are a growing area of interest. The carbon-selenium bond can undergo homolytic cleavage upon exposure to light or radical initiators, generating a carbon-centered radical. For 2-(Phenylseleno)nonanal, this would open up possibilities for radical cyclizations, additions, and other complex bond-forming reactions, allowing for the construction of intricate molecular scaffolds.
The aldehyde functionality in 2-(Phenylseleno)nonanal is also a versatile handle for a wide array of chemical transformations, including aldol condensations, Wittig reactions, and reductive aminations. acs.org The presence of the α-phenylseleno group can influence the stereochemical outcome of these reactions, a feature that can be exploited in asymmetric synthesis.
Applications in Materials Chemistry and Functional Polymer Synthesis (if emerging)
While the primary applications of α-seleno aldehydes have traditionally been in organic synthesis, emerging research suggests potential roles in materials chemistry and the synthesis of functional polymers. The unique properties of selenium, such as its redox activity and polarizability, can impart interesting characteristics to polymeric materials.
Future research may explore the incorporation of 2-(Phenylseleno)nonanal as a monomer or a functionalizing agent in polymer synthesis. The aldehyde group can be readily polymerized or used as a site for post-polymerization modification. The resulting selenium-containing polymers could exhibit interesting properties, such as redox-responsiveness, self-healing capabilities, or enhanced refractive indices.
The development of selenium-containing conjugated polymers is another area of potential interest. While not directly applicable to the saturated alkyl chain of nonanal, the principles could be adapted. For instance, derivatives of 2-(Phenylseleno)nonanal could be synthesized to contain polymerizable groups, leading to materials with interesting electronic or optical properties.
Advanced Computational Chemistry in Guiding Experimental Research on 2-(Phenylseleno)nonanal
Advanced computational chemistry is poised to play an increasingly important role in guiding and accelerating experimental research on 2-(Phenylseleno)nonanal. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, bonding, and reactivity of this molecule.
Future computational studies are expected to focus on elucidating the mechanisms of reactions involving 2-(Phenylseleno)nonanal. For example, modeling the transition states of selenoxide elimination can help in understanding the factors that control the rate and selectivity of this reaction. mdpi.com Similarly, computational analysis of catalytic cycles can aid in the design of more efficient and selective catalysts for the synthesis and transformation of 2-(Phenylseleno)nonanal. acs.org
Computational methods can also be used to predict the properties of materials derived from 2-(Phenylseleno)nonanal. For instance, the electronic and optical properties of polymers incorporating this molecule could be modeled to guide the design of new functional materials. Furthermore, computational screening of potential catalysts and reaction conditions can help to prioritize experiments, saving time and resources. The study of nucleophilic attack at the selenium atom in organoselenium compounds is an area where computational studies have already provided significant insights. researchgate.net
The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of 2-(Phenylseleno)nonanal. By providing a deeper understanding of its fundamental chemical behavior, computational studies will enable the rational design of new synthetic methods, catalysts, and materials with desired properties.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(phenylseleno)nonanal?
Answer:
Two primary methods are documented:
- Hydroboration-Addition Tandem Process : Utilizing ethyl penta-3,4-dienoate and nonanal, this approach employs Ph₂Se₂ and NaBH₄ in ethanol to form the phenylseleno derivative. The reaction proceeds at room temperature with a 90% yield for intermediate steps .
- K₂S₂O₈-Mediated Oxidative Coupling : This method activates C(sp³)–H bonds adjacent to carbonyl groups, forming C–Se bonds via sulfate radical intermediates. The protocol achieves good yields under mild conditions (25°C, dichloromethane) .
Basic: What spectroscopic techniques are critical for characterizing 2-(phenylseleno)nonanal?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity. For example, ¹H NMR peaks for selenium-bound protons appear in specific δ ranges (e.g., 2.5–3.5 ppm for α-protons), while ¹³C NMR identifies carbonyl and selenium-adjacent carbons .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C–Se (~600 cm⁻¹) provide additional validation .
Advanced: How can stereoisomeric impurities be minimized during synthesis?
Answer:
- Methyl Ester Transformation : Undesired syn-stereoisomers are mitigated by converting intermediates into methyl esters, which facilitate chromatographic separation. This strategy was critical in achieving >85% purity for related phenylseleno derivatives .
- One-Pot Strategies : Combining hydroboration and aldehyde addition in a single reaction vessel reduces intermediate instability, minimizing isomer formation .
Advanced: What mechanistic pathways explain C–Se bond formation in radical-mediated syntheses?
Answer:
- Radical Chain Mechanism : K₂S₂O₈ generates sulfate radicals (SO₄⁻•), abstracting hydrogen from the α-carbon of carbonyl compounds to form carbon-centered radicals. These react with Ph₂Se₂ to yield α-phenylseleno products. Subsequent oxidation with H₂O₂ enables selenoxide elimination, forming α,β-unsaturated derivatives .
Basic: What purification strategies are effective for isolating 2-(phenylseleno)nonanal?
Answer:
- Phenylseleno Derivative Conversion : Temporary transformation into phenylseleno ether derivatives simplifies purification via silica gel chromatography. This method avoids decomposition of the parent aldehyde during storage .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance solubility, while aqueous workups remove unreacted Ph₂Se₂ .
Advanced: How does intermediate instability impact synthetic design, and how is it addressed?
Answer:
- Transient Borane Stability : 2-Alkenylboranes formed during hydroboration are prone to decomposition. A one-pot protocol combining hydroboration and aldehyde addition stabilizes intermediates, improving yields .
- Inert Atmosphere Handling : Reactions conducted under N₂ prevent oxidation of selenium-containing intermediates .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Answer:
- HRMS for Trace Analysis : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., diselenides or over-oxidized species).
- Chromatographic Protocols : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, validated against synthetic standards .
Basic: How is the stability of 2-(phenylseleno)nonanal optimized for long-term storage?
Answer:
- Derivatization : Conversion to stable methyl esters or phenylseleno ethers prevents aldehyde oxidation. Reconstitution to the parent compound is achieved via mild hydrolysis .
- Low-Temperature Storage : Solutions in anhydrous THF or DCM are stored at –20°C under argon to inhibit degradation .
Advanced: What computational tools aid in predicting reaction outcomes for selenium-containing compounds?
Answer:
- DFT Calculations : Density functional theory models predict regioselectivity in radical-mediated C–Se bond formation, guiding experimental design .
- Crystallographic Software : Programs like SHELX-90 assist in phase determination for X-ray structures, critical for confirming stereochemistry .
Advanced: How are kinetic studies designed to elucidate reaction pathways in selenium chemistry?
Answer:
- Stopped-Flow Spectroscopy : Monitors rapid radical intermediates (e.g., sulfate or selenium-centered radicals) in real time.
- Isotopic Labeling : ⁷⁷Se NMR tracks selenium migration during elimination steps, clarifying mechanistic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
